2-Methylpiperazine-1,4-dicarbaldehyde

Overview

Description

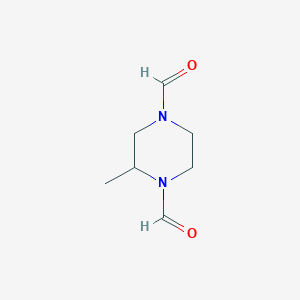

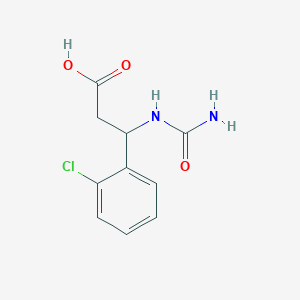

2-Methylpiperazine-1,4-dicarbaldehyde is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.19 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Methylpiperazine-1,4-dicarbaldehyde, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 2-Methylpiperazine-1,4-dicarbaldehyde is represented by the formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis

2-Methylpiperazine-1,4-dicarbaldehyde is a solid substance . It has a molecular weight of 156.18 g/mol . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis of Open-Framework Zinc Phosphites and Phosphates

The compound has been utilized in the in situ generation of novel structure-directing agents (SDAs) through N-methylation transformations between CH3OH solvent and organic cyclic amines. This unique method has led to the preparation of organically templated zinc phosphites/phosphates with distinct structural characteristics. These compounds exhibit various dimensional frameworks and have potential applications in catalysis and material science (Wang et al., 2013).

Development of Homochiral Cu(II) Metal-Organic Frameworks

2-Methylpiperazine-1,4-dicarbaldehyde has contributed to the synthesis of a homochiral Cu(II) framework with remarkable ferroelectric properties and potential use in high-frequency applications. The framework has shown efficiency as a heterogeneous catalyst in various coupling and Pechmann reactions, highlighting its significance in catalytic and material applications (Gupta et al., 2017).

Synthesis of Tetracyclic π-Excess σ2P Ligands

Research involving 2-Methylpiperazine-1,4-dicarbaldehyde has led to the development of tetracyclic planar benzazaphosphole ligands, which are characterized by their π-rich σ2P ligand properties. These compounds are significant for their potential applications in ligand design and coordination chemistry, offering insights into the synthesis of complex organic structures (Niaz et al., 2013).

Formation of Multi-component Hydrogen-bonding Salts

The interaction of 1-Methylpiperazine with aromatic carboxylic acids, in the presence of 2-Methylpiperazine-1,4-dicarbaldehyde, has been explored to form multi-component hydrogen-bonding salts. These studies shed light on the role of hydrogen bonding in directing crystal structures, contributing to the understanding of supramolecular chemistry and the design of novel molecular architectures (Yu et al., 2015).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable solid and can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

2-methylpiperazine-1,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7-4-8(5-10)2-3-9(7)6-11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVIDKSECBOVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296294 | |

| Record name | 2-methylpiperazine-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpiperazine-1,4-dicarbaldehyde | |

CAS RN |

89851-88-7, 75336-90-2 | |

| Record name | NSC108682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpiperazine-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3429526.png)

![11-Piperazin-1-yldibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B3429604.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B3429624.png)